molecular formula C34H47NO10 B14784778 15-Deoxyaconitine

15-Deoxyaconitine

Cat. No.: B14784778
M. Wt: 629.7 g/mol
InChI Key: PHDZNMWTZQPAEW-COUMZQBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Indaconitine can be synthesized through various chemical transformations. One notable method involves the conversion of aconitine to indaconitine by replacing a secondary hydroxyl group with hydrogen and substituting an imino-methyl group for the imino-ethyl group . This process involves several steps, including oxidation and reduction reactions.

Industrial Production Methods: Industrial production of indaconitine typically involves extraction from Aconitum plants followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification involves chromatographic techniques to isolate indaconitine from other alkaloids .

Comparison with Similar Compounds

Indaconitine’s unique structural and functional properties make it a valuable compound for various scientific and medical research applications.

Properties

Molecular Formula

C34H47NO10

Molecular Weight

629.7 g/mol

IUPAC Name

[(1S,5S,8R,13R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31-,32-,33+,34-/m0/s1

InChI Key

PHDZNMWTZQPAEW-COUMZQBSSA-N

Isomeric SMILES

CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@]5(CC([C@]6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC

Origin of Product

United States

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